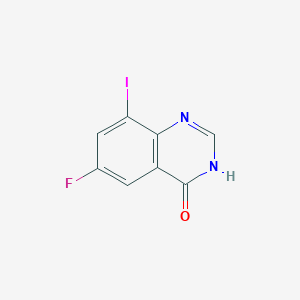

6-Fluoro-8-iodoquinazolin-4(3H)-one

Description

Properties

IUPAC Name |

6-fluoro-8-iodo-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FIN2O/c9-4-1-5-7(6(10)2-4)11-3-12-8(5)13/h1-3H,(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPAVOKIXWXFPAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)NC=N2)I)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FIN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909336-80-6 | |

| Record name | 6-fluoro-8-iodo-3,4-dihydroquinazolin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 6-Fluoro-8-iodoquinazolin-4(3H)-one

A logical retrosynthetic analysis of this compound involves key disconnections of the pyrimidinone ring. The primary disconnection breaks the N1-C2 and N3-C4 bonds, conceptually reverting the molecule to a suitably substituted anthranilic acid derivative, specifically 2-amino-5-fluoro-3-iodobenzoic acid, and a one-carbon source such as formamide.

Further disconnection of the 2-amino-5-fluoro-3-iodobenzoic acid intermediate involves removing the iodo and amino groups. This leads back to a simpler precursor, 4-fluorobenzoic acid. The synthesis would then proceed in the forward direction by sequential nitration, reduction to the amine, and regioselective iodination to install the necessary functional groups prior to the final cyclization step. This approach allows for the strategic introduction of the halogen substituents on a simpler aromatic precursor.

Classical and Contemporary Synthetic Routes to this compound and its Precursors

The construction of the quinazolinone scaffold is well-established, with both classical and modern methods being employed.

The most traditional and widely employed method for synthesizing 4(3H)-quinazolinones is the cyclocondensation of anthranilic acid or its derivatives (such as esters or amides) with a suitable one-carbon synthon. nih.gov In the context of this compound, the key precursor would be 2-amino-5-fluoro-3-iodobenzamide.

This precursor can be heated with formamide, which serves as both the reagent and solvent, to yield the desired quinazolinone. researchgate.net Alternatively, the reaction can be performed by heating the corresponding anthranilic acid with formamide or by reacting it with acetic anhydride to form an intermediate benzoxazinone, which is then treated with an amine source to furnish the quinazolinone ring. nih.gov

Table 1: Examples of Cyclocondensation for Quinazolinone Synthesis

| Precursor | Reagents | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Anthranilic Acid | Formamide | Heating | 3(H)-Quinazolin-4-one | researchgate.net |

| Anthranilic Acid | Acyl Chloride, Acetic Anhydride, Amine | Stepwise Heating | 2,3-Disubstituted-4(3H)-quinazolinone | nih.gov |

Multicomponent reactions (MCRs) have become a powerful tool for the efficient synthesis of complex molecules like quinazolinones from simple, readily available starting materials in a single step. mdpi.comnih.gov These reactions offer advantages such as high atom economy, reduced waste, and operational simplicity. mdpi.comfrontiersin.org

An MCR approach to a substituted quinazolinone might involve the reaction of a 2-halobenzamide, an amine, and a carbonyl source, often catalyzed by a transition metal like palladium. mdpi.comfrontiersin.org For instance, a palladium-catalyzed four-component reaction of 2-bromoanilines, amines, orthoesters, and carbon monoxide has been developed for the one-pot synthesis of N-aryl(alkyl)-substituted quinazolin-4(3H)-ones. mdpi.com The Ugi four-component reaction (Ugi-4CR) has also been adapted for the rapid synthesis of diverse quinazolinone scaffolds. nih.govacs.org

In recent years, there has been a significant shift towards developing environmentally benign synthetic methods for quinazolinones, aligning with the principles of green chemistry. bohrium.comdntb.gov.ua These approaches focus on minimizing waste, avoiding hazardous solvents, and using energy-efficient techniques. bohrium.com

Microwave-assisted organic synthesis (MAOS) has been effectively used to accelerate the synthesis of quinazolinones, often reducing reaction times from hours to minutes and improving yields. tandfonline.comresearchgate.net The use of green solvents, such as water, deep eutectic solvents (DES), or ionic liquids, has also been explored. tandfonline.comresearchgate.net For example, 3-substituted-quinazolin-4(3H)-ones have been synthesized in a one-pot reaction using a microwave reactor. tandfonline.comresearchgate.net Furthermore, metal-free synthesis protocols, such as those using visible light and a photocatalyst or electrochemical methods, have been developed to avoid the environmental and health issues associated with heavy metals. nih.govbohrium.com

Table 2: Green Synthetic Approaches to Quinazolinones

| Method | Key Features | Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Use of microwave irradiation | Faster reactions, energy saving, higher yields | tandfonline.comresearchgate.net |

| Deep Eutectic Solvents (DES) | Use of biodegradable, low-cost solvents | Green reaction medium, simple workup | tandfonline.comresearchgate.net |

| Visible Light Photocatalysis | Metal-free, uses light as energy source | Sustainable, mild conditions | nih.gov |

Regioselective Halogenation Strategies (Fluorination and Iodination) on the Quinazolinone Scaffold

The introduction of halogen atoms at specific positions on the quinazolinone ring is critical for tuning the molecule's properties.

Fluorination: The fluorine atom at the 6-position is typically introduced by starting the synthesis with a pre-fluorinated precursor, such as 2-amino-5-fluorobenzoic acid or 4-fluoroanthranilic acid. google.com Direct C-H fluorination of the quinazolinone scaffold is challenging and less common. The synthesis of the precursor 7-fluoro-6-nitroquinazolin-4(3H)-one, for example, starts from 7-fluoroquinazolin-4(3H)-one, which is then nitrated. nih.govresearchgate.net This highlights the strategy of carrying the fluorine substituent through the synthetic sequence.

Iodination: The iodine atom at the 8-position can be introduced either on an early-stage intermediate or on the pre-formed quinazolinone ring. Direct C-H iodination of heterocyclic compounds is a well-known transformation. Regioselective iodination of quinolines at the C3 position has been achieved using molecular iodine under metal-free conditions, proceeding through a likely radical intermediate. nih.gov Similar strategies could potentially be adapted for the quinazolinone scaffold. The directing effects of the existing substituents (the fluoro group and the carbonyl/amide functions of the heterocyclic ring) would play a crucial role in determining the regioselectivity of the iodination at the C8 position.

Derivatization and Functionalization Strategies of the this compound Core

The this compound core is a versatile platform for further chemical modification, allowing for the generation of diverse molecular libraries.

The presence of the iodo group at the C8 position is particularly advantageous for derivatization. It serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions. For example, Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings can be employed to introduce new carbon-carbon and carbon-heteroatom bonds, thereby attaching a wide variety of aryl, alkyl, alkynyl, or amino groups at this position.

Furthermore, the nitrogen atom at the N3 position of the quinazolinone ring can be readily alkylated or arylated. This is often achieved by deprotonation with a suitable base followed by reaction with an alkyl or aryl halide. This functionalization is a common strategy to explore the structure-activity relationships of quinazolinone-based compounds. acs.org Studies have shown that compounds with 6,8-di-fluoro substitutions exhibit notable cytotoxicity, suggesting that modifications at these positions are critical for biological activity. nih.gov

N-Alkylation and N-Acylation Reactions

The N-3 position of the quinazolinone ring is a common site for functionalization. N-alkylation can be achieved by treating the quinazolinone with an alkyl halide in the presence of a base. Similarly, N-acylation introduces an acyl group at this position, typically using an acyl chloride or anhydride. These reactions allow for the introduction of a wide variety of substituents, which can significantly alter the molecule's properties.

For instance, in related quinazolinone systems, alkylation has been performed using reagents like ethyl bromoacetate in the presence of potassium carbonate (K₂CO₃) in a solvent such as boiling acetone nih.gov. This introduces an ester functionality, which can be further modified, for example, by reaction with hydrazine hydrate to form hydrazide derivatives nih.gov.

Table 1: Representative N-Alkylation/Acylation Reactions on a Quinazolinone Core

| Reagent | Base | Solvent | Product Type |

|---|---|---|---|

| Ethyl bromoacetate | K₂CO₃ | Acetone | N-3-alkyl ester |

| Benzyl chloride | NaH | DMF | N-3-benzyl |

| Acetyl chloride | Pyridine | DCM | N-3-acetyl |

| Acetic anhydride | - | Acetic Acid | N-3-acetyl |

Modifications at the C-2 Position

The substituent at the C-2 position is often incorporated during the initial synthesis of the quinazolinone ring. A common synthetic route involves the cyclocondensation of a 2-aminobenzamide derivative with various carbon sources. The choice of this carbon source dictates the substituent at the C-2 position. For example, using different aldehydes, orthoesters, or acid chlorides can lead to a diverse library of 2-substituted quinazolinones organic-chemistry.org. Copper-catalyzed domino reactions of alkyl halides with anthranilamides can also yield 2-substituted quinazolin-4(3H)-ones with good functional group tolerance organic-chemistry.org.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck) at Halogenated Positions

The iodine atom at the C-8 position of this compound is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The C-6 fluoro group is generally not reactive under these conditions.

Suzuki-Miyaura Coupling : This reaction couples the 8-iodoquinazolinone with an organoboron reagent (boronic acid or ester) to form a biaryl linkage. This is a powerful method for introducing various aryl or heteroaryl substituents at the C-8 position semanticscholar.orglibretexts.org. The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, in the presence of a base like potassium carbonate or cesium carbonate researchgate.netscispace.com.

Sonogashira Coupling : This reaction involves the coupling of the 8-iodo group with a terminal alkyne, creating a C-C triple bond. It is catalyzed by a palladium complex and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base like triethylamine wikipedia.orgorganic-chemistry.orglibretexts.org. This method is highly effective for synthesizing alkynyl-substituted quinazolinones researchgate.net.

Heck Reaction : The Heck reaction couples the 8-iodoquinazolinone with an alkene to form a new, substituted alkene at the C-8 position organic-chemistry.orgwikipedia.org. The reaction is catalyzed by a palladium source, such as palladium acetate [Pd(OAc)₂] or Pd(PPh₃)₄, in the presence of a base semanticscholar.orgwikipedia.org. This transformation is a key tool for constructing alkenyl-substituted heterocycles semanticscholar.org.

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions at the C-8 Iodo Position

| Reaction Name | Coupling Partner | Typical Catalyst System | Key Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/heteroaryl boronic acid | Pd(PPh₃)₄, K₂CO₃ | C(sp²)-C(sp²) |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₄, CuI, Et₃N | C(sp²)-C(sp) |

| Heck | Alkene | Pd(OAc)₂, PPh₃, base | C(sp²)-C(sp²) (alkenyl) |

Heterocycle Annulation and Fusion Strategies

The quinazolinone scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems. Annulation strategies can involve reactions at both the benzene (B151609) and pyrimidine (B1678525) portions of the molecule. For example, a substituent introduced at the C-2 position could possess a functional group that can undergo an intramolecular cyclization to form a new ring fused to the quinazolinone core. Similarly, functional groups at the N-3 position can participate in cyclization reactions to generate polycyclic structures nih.gov. These strategies have been used to create diverse systems like benzimidazo[1,2-c]quinazolines researchgate.net.

Optimization of Reaction Conditions and Yield Enhancement in Target Compound Synthesis

Optimizing reaction conditions is critical for maximizing the yield and purity of the desired products. Key parameters that are often varied include the choice of catalyst, solvent, base, temperature, and reaction time nih.govjournalirjpac.com.

Catalyst and Ligand Selection : In palladium-catalyzed reactions, the choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the ligand (e.g., phosphine-based ligands like PPh₃, S-Phos) can dramatically influence reaction efficiency and scope nih.gov.

Solvent and Base : The polarity of the solvent and the strength of the base must be carefully selected. For instance, Suzuki couplings often employ solvent mixtures like dioxane/water or DME/water with bases such as K₂CO₃ or Cs₂CO₃ researchgate.netscispace.com.

Temperature and Reaction Time : These parameters are interdependent. Higher temperatures can increase reaction rates but may also lead to the formation of byproducts. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) helps determine the optimal reaction time to achieve high conversion without significant degradation jst.vnscielo.br.

Microwave Irradiation : The use of microwave heating can sometimes significantly reduce reaction times and improve yields compared to conventional heating methods nih.gov.

Isolation and Purification Methodologies for Synthetic Intermediates and Final Products

After the chemical transformation is complete, a systematic workup and purification procedure is necessary to isolate the target compound in high purity.

Initial Workup : The reaction mixture is typically cooled, and the product is extracted into an organic solvent (like ethyl acetate) after quenching the reaction, often with water mdpi.com. The organic layers are then combined, washed (e.g., with brine), dried over an anhydrous salt (like Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.

Purification Techniques :

Filtration and Washing : If the product precipitates out of the reaction mixture upon cooling or addition of an anti-solvent (like ice-water), it can be isolated by simple filtration, followed by washing with a suitable solvent (e.g., distilled water, ethanol) to remove soluble impurities organic-chemistry.orgjst.vn.

Recrystallization : This is a common technique for purifying solid products. The crude product is dissolved in a minimum amount of a hot solvent and allowed to cool slowly, leading to the formation of pure crystals.

Column Chromatography : For mixtures that are difficult to separate by other means, column chromatography on silica gel is a highly effective method. The components of the mixture are separated based on their differential adsorption to the stationary phase while being eluted with a solvent system of appropriate polarity (e.g., a mixture of hexane and ethyl acetate) nih.govmdpi.com.

Preparative Thin Layer Chromatography (TLC) : For small-scale purifications, preparative TLC can be a convenient method to isolate pure compounds youtube.com.

Mechanistic Studies of Biological Interactions Excluding Clinical Outcomes

Ligand-Target Interaction Profiling and Specificity

Specific ligand-target interaction profiling and specificity studies for 6-Fluoro-8-iodoquinazolin-4(3H)-one are not prominently documented. Research on analogous compounds with fluoro and iodo substitutions on the quinazolinone core suggests potential for targeted biological activity. For instance, various derivatives of 6-iodoquinazolin-4-one (B131393) have been synthesized and evaluated for their antimicrobial properties. jocpr.com

Enzyme Inhibition Kinetics and Mechanism of Action (e.g., Kinases, PARP-1, Topoisomerases)

While direct enzyme inhibition data for this compound is not specified in the reviewed literature, the quinazolin-4(3H)-one scaffold is a well-established pharmacophore for enzyme inhibitors.

Kinases: Numerous quinazolin-4(3H)-one derivatives have been identified as potent inhibitors of various protein kinases, playing a crucial role in cancer therapy. nih.govmdpi.com Studies on related compounds have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and HER2 tyrosine kinases. nih.govnih.gov For example, certain 6,8-di-fluoro substituted quinazolin-4(3H)-one esters have demonstrated increased cytotoxicity. nih.gov Another study on an 8-fluoroquinazoline (B71482) derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, identified it as a selective Aurora A kinase inhibitor. mdpi.com This compound was found to arrest the cell cycle in the G1 phase and induce apoptosis. mdpi.com

PARP-1: The quinazolin-4(3H)-one structure has also been utilized as a scaffold for the development of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. nih.gov One study focused on designing dual-target inhibitors for both PARP-1 and bromodomain-containing protein 4 (BRD4), based on the quinazolin-4(3H)-one framework. nih.gov

Topoisomerases: There is no specific information available from the conducted searches regarding the inhibition of topoisomerases by this compound.

Receptor Binding Affinities and Selectivity Profiles

Specific receptor binding affinities and selectivity profiles for this compound have not been detailed in the available research. However, the broader class of quinazoline (B50416) derivatives has been explored for their interaction with various receptors. For instance, a novel 6-fluoro-quinazoline derivative, LJJ-10, has been shown to target the Insulin-like growth factor-I receptor (IGF-1R). scispace.com

Investigation of Protein-Ligand Interaction Dynamics

Direct investigations into the protein-ligand interaction dynamics of this compound are not found in the current literature. Molecular docking studies on other quinazolin-4(3H)-one derivatives have been performed to understand their binding modes with target proteins like EGFR and CDK2. nih.gov These studies reveal that such compounds can act as ATP-competitive or non-competitive inhibitors. nih.gov

Cellular Pathway Modulation and Molecular Signaling Interventions

The specific effects of this compound on cellular pathways and molecular signaling are not well-documented. However, research on related quinazolinone compounds provides insights into potential mechanisms.

Apoptosis Induction Pathways and Associated Molecular Markers

There is no direct evidence from the searched literature detailing the apoptosis-inducing capabilities of this compound. However, several quinazolin-4(3H)-one derivatives have been shown to induce apoptosis in cancer cells. For example, a newly synthesized quinazolin-4(3H)-one derivative, BIQO-19, was found to evoke apoptosis in non-small cell lung cancer cells. mdpi.com Similarly, compound 19d, a dual-target inhibitor of PARP-1 and BRD4, was also shown to induce apoptosis in breast cancer cells. nih.gov

Cell Cycle Arrest Mechanisms

Specific data on the mechanisms of cell cycle arrest induced by this compound is not available. Related compounds, however, have demonstrated the ability to interfere with the cell cycle. For instance, the Aurora A kinase inhibitor BIQO-19 was found to induce G2/M phase arrest in non-small cell lung cancer cells. mdpi.com Another quinazolin-4(3H)-one derivative, compound 19d, was observed to stimulate cell cycle arrest at the G1 phase in breast cancer cells. nih.gov

Autophagy Modulation and Related Cellular Processes

The direct modulation of autophagy by this compound has not been extensively detailed in the currently available scientific literature. However, the broader class of quinazolinone derivatives has been associated with various cellular processes that can influence or be influenced by autophagy. For instance, the induction of apoptosis, a form of programmed cell death, is a known activity of some quinazolinones. Autophagy and apoptosis are intricately linked cellular pathways, often exhibiting crosstalk and co-regulation. Therefore, it is plausible that the biological effects of this compound could involve an interplay with autophagic pathways, although specific studies to confirm this are lacking. Further research is required to elucidate any direct or indirect role of this specific compound in autophagy modulation.

Molecular Basis of Observed Biological Activities

The quinazolin-4(3H)-one scaffold is a versatile pharmacophore, and its derivatives have demonstrated a wide array of biological activities, including antimicrobial, antiviral, and anti-inflammatory effects. nih.gov The specific molecular mechanisms underlying these activities for this compound are not fully elucidated, but can be inferred from studies on related compounds.

Antimicrobial Activity:

The antimicrobial action of quinazolinone derivatives is believed to occur through several mechanisms. One proposed mechanism involves the inhibition of essential bacterial enzymes. eco-vector.com For instance, some quinazolinones act as non-β-lactam inhibitors of penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. nih.gov By binding to PBPs, these compounds disrupt the formation of the protective peptidoglycan layer, leading to bacterial cell death. eco-vector.comnih.gov Specifically, some analogs have been shown to bind to the allosteric site of PBP2a in methicillin-resistant Staphylococcus aureus (MRSA). eco-vector.comnih.gov Another potential mechanism is the inhibition of bacterial DNA gyrase (topoisomerase II), an enzyme vital for DNA replication and repair. nih.gov The structural similarity of some quinazolinones to fluoroquinolones, a known class of DNA gyrase inhibitors, supports this hypothesis. nih.gov Furthermore, certain quinazolinone derivatives may enhance the efficacy of other antibiotics by inhibiting efflux pumps, which are bacterial proteins that expel antimicrobial agents from the cell. eco-vector.com

Antiviral Activity:

The antiviral properties of quinazolinone derivatives have been noted against various viruses. For some analogs, the mechanism of action involves the inhibition of viral enzymes that are critical for replication. nih.gov For example, in the context of SARS-CoV-2, certain quinazolin-4-one derivatives have been identified as non-covalent inhibitors of the main protease (Mpro), an enzyme essential for processing viral polyproteins. nih.gov Other related compounds, such as fluoroquinolone derivatives, have demonstrated anti-HIV activity by inhibiting the Tat-mediated transactivation process, which is crucial for viral gene expression. nih.gov While the specific antiviral mechanism of this compound is not yet defined, it is likely to involve the inhibition of a key viral or host cell protein necessary for the viral life cycle.

Anti-inflammatory Activity:

The anti-inflammatory effects of quinazolinone derivatives are thought to be mediated through the modulation of inflammatory pathways. researchgate.net Chronic inflammation is often associated with the overproduction of pro-inflammatory mediators. nih.gov Some quinazolinone analogs have been shown to possess anti-inflammatory properties, potentially by inhibiting enzymes involved in the inflammatory cascade or by suppressing the production of inflammatory cytokines. researchgate.netnih.gov For instance, some pyrazolo[1,5-a]quinazoline derivatives have been found to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity, a key regulator of the inflammatory response. nih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

The biological activity of quinazolin-4(3H)-one derivatives is highly dependent on the nature and position of substituents on the quinazolinone core. eco-vector.comnih.gov Structure-activity relationship (SAR) studies are crucial for understanding how structural modifications influence the potency and selectivity of these compounds. nih.govnih.gov

Positional Scanning and Substituent Effects on Biological Activity

Systematic modifications of the quinazolin-4(3H)-one scaffold have provided valuable insights into the structural requirements for various biological activities. nih.govacs.org

Position 2: Substitutions at the 2-position of the quinazolinone ring have been extensively explored. The introduction of various aryl or heterocyclic groups at this position can significantly impact antimicrobial and anticancer activities.

Position 3: The substituent at the 3-position is also critical for biological activity. Different aryl, alkyl, or heterocyclic moieties at this position can modulate the compound's interaction with its biological target.

**Table 1: Effect of Substituents on the Antibacterial Activity of Quinazolin-4(3H)-one Derivatives against *S. aureus***

| Compound | Ring 1 Substituent (para) | Ring 2 Substituent | Ring 3 Substituent | MIC (µg/mL) |

| 5 | Fluoro | Phenyl | 2-Methyl | ≤ 4 |

| 8 | Chloro | Phenyl | 2-Methyl | ≤ 4 |

| 15 | Nitrile | Phenyl | 2-Methyl | ≤ 4 |

| 36 | - | 4-Substituted Phenyl | 2-Methyl | Not Tolerated |

Data adapted from a study on the structure-activity relationship of 4(3H)-quinazolinone antibacterials. acs.org

Rational Design Principles for Enhanced Target Potency and Selectivity

Rational drug design strategies are employed to optimize the therapeutic potential of quinazolin-4(3H)-one derivatives. nih.govresearchgate.net These approaches often involve computational methods, such as molecular docking and pharmacophore modeling, to predict the binding of a compound to its target protein. researchgate.net By understanding the key interactions between the ligand and the target's active site, medicinal chemists can design new analogs with improved potency and selectivity. nih.gov For example, if a specific hydrogen bond is identified as crucial for binding, a new derivative can be synthesized with a functional group that can form a stronger hydrogen bond. Similarly, if a particular region of the binding pocket is hydrophobic, introducing lipophilic substituents on the quinazolinone scaffold can enhance binding affinity. This iterative process of design, synthesis, and biological evaluation is central to the development of novel and effective quinazolinone-based therapeutic agents. dovepress.com

Conformational Analysis and Identification of Bioactive Conformations

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational analysis aims to identify the low-energy, biologically active conformation of a compound. For quinazolin-4(3H)-one derivatives, the relative orientation of the substituents at positions 2 and 3, as well as the planarity of the quinazolinone ring system, can significantly influence biological activity. The quinazolinone core itself is largely planar. nih.gov X-ray crystallography and computational modeling are powerful tools used to study the conformational preferences of these molecules and to identify the specific spatial arrangement required for optimal binding to the target protein. Understanding the bioactive conformation provides a template for the design of new, more rigid analogs that are "pre-organized" for binding, which can lead to increased potency and selectivity.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (Focus on Methods, Not Data)

NMR spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. nih.gov By employing a variety of one-dimensional and two-dimensional experiments, it is possible to piece together the complete atomic connectivity of 6-Fluoro-8-iodoquinazolin-4(3H)-one. For complex heterocyclic systems, a multi-technique approach is essential for unambiguous assignments. ipb.pt

One-dimensional NMR experiments provide fundamental information about the different types of nuclei present in the molecule and their immediate electronic environment.

¹H NMR (Proton NMR): This experiment identifies all the hydrogen atoms in the molecule. For this compound, the spectrum would show distinct signals for the protons on the quinazolinone ring and the N-H proton. researchgate.netresearchgate.net The chemical shifts (position of the signals) and coupling constants (splitting of the signals) would help to determine the relative positions of the protons. For instance, the protons at positions 5 and 7 would show splitting patterns consistent with their coupling to each other and to the fluorine atom at position 6.

¹³C NMR (Carbon-13 NMR): This technique detects the carbon skeleton of the molecule. nih.gov Each unique carbon atom in this compound, including the carbonyl carbon (C4) and the carbons bearing the fluoro (C6) and iodo (C8) substituents, would produce a distinct signal. The chemical shifts are indicative of the carbon's hybridization and electronic environment. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups, although only CH groups are present on the aromatic part of this specific molecule.

¹⁹F NMR (Fluorine-19 NMR): Given the presence of a fluorine atom, ¹⁹F NMR is a crucial experiment. It provides a direct signal for the fluorine nucleus, and its chemical shift confirms the fluorine's environment. mdpi.com Furthermore, the coupling observed between the fluorine atom and adjacent protons (in ¹H NMR) and carbons (in ¹³C NMR) is definitive proof of its location at the C6 position. dundee.ac.uk

¹⁵N NMR (Nitrogen-15 NMR): While less common due to lower sensitivity, ¹⁵N NMR can be used to observe the nitrogen nuclei (N1 and N3) in the quinazolinone ring. youtube.com The chemical shifts of the nitrogen atoms provide information about their hybridization and involvement in the heterocyclic ring structure. ipb.pt

Two-dimensional NMR experiments reveal correlations between nuclei, which is essential for assembling the full structure of complex molecules like this compound. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. wikipedia.org For the target molecule, a COSY spectrum would show a cross-peak between the protons at C5 and C7, confirming their neighborly relationship on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). libretexts.org An HSQC spectrum would show cross-peaks connecting the C5-H proton signal to the C5 carbon signal and the C7-H proton signal to the C7 carbon signal, allowing for the unambiguous assignment of these specific carbons. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for identifying longer-range couplings between protons and carbons (typically over two to three bonds). ipb.pt It is used to identify quaternary (non-protonated) carbons and piece together different fragments of the molecule. For this compound, HMBC would show correlations from the N-H proton to the C2, C4, and C8a carbons, and from the aromatic protons to the surrounding quaternary carbons, including those bearing the iodo and fluoro substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies nuclei that are close to each other in space, regardless of whether they are connected by bonds. ucl.ac.uk While more commonly used for large biomolecules, NOESY can help confirm stereochemistry and spatial relationships in smaller molecules. For this planar molecule, it could confirm the proximity of protons on adjacent rings or substituents.

Table 1: Summary of NMR Spectroscopy Methods for Structural Elucidation

| Experiment | Purpose | Information Gained for this compound |

|---|---|---|

| 1D NMR | ||

| ¹H NMR | Identifies proton environments and spin-spin coupling. | Shows signals for H5, H7, and N3-H; coupling patterns confirm their positions relative to each other and the fluorine atom. |

| ¹³C NMR | Identifies the carbon skeleton. | Reveals distinct signals for all carbon atoms, including C=O and carbons attached to F and I. |

| ¹⁹F NMR | Directly detects fluorine atoms. | Confirms the presence and chemical environment of the fluorine at C6. |

| ¹⁵N NMR | Detects nitrogen atoms. | Provides information on the electronic environment of the N1 and N3 atoms in the heterocycle. |

| 2D NMR | ||

| COSY | Shows proton-proton (¹H-¹H) correlations through bonds. | Confirms the connectivity between H5 and H7. |

| HSQC | Shows direct (one-bond) proton-carbon (¹H-¹³C) correlations. | Links H5 and H7 to their respective carbons, C5 and C7. |

| HMBC | Shows long-range (2-3 bond) ¹H-¹³C correlations. | Establishes the full carbon framework by connecting proton signals to nearby quaternary carbons (e.g., C4, C6, C8, C8a). |

| NOESY | Shows ¹H-¹H correlations through space. | Confirms spatial proximities between protons, reinforcing structural assignments. |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight and formula of a compound and can provide structural information through analysis of fragmentation patterns. nih.gov

HRMS measures the mass-to-charge ratio of an ion with very high precision. nih.gov This accuracy allows for the determination of the elemental formula of a compound. For this compound (C₈H₄FIN₂O), HRMS would be used to measure its exact mass. rsc.orgrsc.org This high-precision measurement distinguishes the target compound from any other potential structures or impurities that might have the same nominal mass but a different elemental composition. It is a critical step in confirming the identity of a newly synthesized compound. oup.com

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented by collision with an inert gas. youtube.com The resulting fragment ions are then analyzed to provide information about the structure of the original ion. nih.gov For this compound, the parent molecular ion would be selected in the first mass spectrometer. In the collision cell, it would break apart in a predictable manner. The analysis of these fragments in the second mass spectrometer would reveal characteristic losses, such as the loss of iodine, or fragmentation of the quinazolinone ring itself. This fragmentation pattern serves as a "fingerprint" that helps to confirm the proposed molecular structure. acs.org

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. nih.gov The technique involves irradiating a single, high-quality crystal of the compound with X-rays and analyzing the resulting diffraction pattern. mdpi.com

Single Crystal X-ray Diffraction of this compound and Derivatives

For instance, the crystal structure of 7-fluoro-6-nitroquinazolin-4(3H)-one reveals a planar quinazolinone core. nih.govresearchgate.net In this related molecule, the crystal structure is stabilized by intermolecular N—H⋯O, C—H⋯N, and C—H⋯O hydrogen bonds. nih.govresearchgate.net Similarly, crystal structures of 6-nitroquinazolin-4(3H)-one and 6-aminoquinazolin-4(3H)-one show that the quinazoline (B50416) molecules form hydrogen-bonded dimers through N—H⋯O interactions. nih.gov These dimers are further connected by other weak intermolecular forces to form layered or three-dimensional networks. nih.gov

Based on these findings, it can be inferred that this compound would also adopt a largely planar structure with the potential for strong intermolecular hydrogen bonding between the N-H group of one molecule and the carbonyl oxygen of another, forming dimeric structures. The presence of the fluorine and iodine atoms would further influence the crystal packing through halogen bonding and other non-covalent interactions.

Below is a representative table of crystallographic data for a related fluoro-substituted quinazolinone derivative, which can serve as a model for what to expect for this compound.

Interactive Table: Crystallographic Data for 7-Fluoro-6-nitroquinazolin-4(3H)-one nih.govresearchgate.net

| Parameter | Value |

| Chemical Formula | C₈H₄FN₃O₃ |

| Molecular Weight | 209.14 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.6360 (11) |

| b (Å) | 8.409 (2) |

| c (Å) | 8.674 (2) |

| α (°) | 79.38 (3) |

| β (°) | 89.23 (3) |

| γ (°) | 83.83 (3) |

| Volume (ų) | 401.70 (16) |

| Z | 2 |

Co-crystallization Studies with Biological Targets (e.g., Protein-Ligand Complexes)

Co-crystallization of quinazolinone derivatives with their biological targets, such as protein kinases, is a powerful technique to elucidate the molecular basis of their activity. These studies are crucial for structure-based drug design, allowing for the optimization of inhibitor potency and selectivity.

Quinazoline and quinazolinone scaffolds are known to be privileged structures in medicinal chemistry, frequently targeting the ATP-binding site of protein kinases. mdpi.com Molecular docking simulations, a computational precursor to co-crystallization, suggest that the quinazolinone scaffold typically settles within the hinge region of the kinase. mdpi.com The carbonyl group often forms a critical hydrogen bond with key amino acid residues in this region. mdpi.com

For example, in studies of quinazolinone derivatives as inhibitors of inflammatory genes, the presence of a fluorine atom was found to be crucial for binding affinity, enabling hydrogen bonding with arginine and aspartate residues that were absent when chlorine was the substituent. nih.gov While specific co-crystal structures involving this compound are not detailed in the available literature, the general binding mode of quinazolinones to protein kinases has been well-established through numerous studies. For instance, N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-iodoquinazolin-4-amine has been studied in this context. nih.gov

The insights gained from these co-crystal structures guide the rational design of new derivatives with improved pharmacological profiles. The iodine atom at the 8-position of this compound could be leveraged to form specific halogen bonds with the protein target, potentially enhancing binding affinity and selectivity.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is essential for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy of quinazolinone derivatives typically shows characteristic absorption bands. For a related compound, 6-iodo-2-methyl-4H-benzo[d] mdpi.comnih.govoxazin-4-one, the absence of N-H stretching and the presence of a C-O stretch at 1159 cm⁻¹ were noted. researchgate.net Upon conversion to 3-amino-6-iodo-2-methyl-3H-quinazolin-4-one, the C-O stretch disappears, and N-H₂ stretches appear at 3284 cm⁻¹ and 3194 cm⁻¹. researchgate.net In another study, the FTIR spectrum of a substituted tetrazoloquinazoline derivative showed characteristic peaks at 3074, 2988, 1755 (C=O ester), 1656 (C=O), 1631, 1555, 1390, 1200, and 751 cm⁻¹. nih.gov For this compound, one would expect to observe:

A strong C=O stretching vibration for the ketone group, typically in the range of 1650-1700 cm⁻¹.

N-H stretching vibrations in the region of 3100-3300 cm⁻¹.

C-F and C-I stretching vibrations at lower frequencies.

Aromatic C=C and C-H stretching and bending vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Theoretical studies on quinazolinone derivatives have shown that atomic substitutions can influence their optical characteristics. acs.org While specific Raman data for this compound is scarce, analysis of related structures indicates that the quinazolinone ring system gives rise to a series of characteristic bands.

Interactive Table: Expected Vibrational Frequencies for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |

| N-H Stretch | 3100-3300 | IR, Raman |

| C=O Stretch | 1650-1700 | IR (strong), Raman (weaker) |

| Aromatic C=C Stretch | 1450-1600 | IR, Raman |

| C-N Stretch | 1200-1350 | IR, Raman |

| C-F Stretch | 1000-1400 | IR (strong) |

| C-I Stretch | 500-600 | IR, Raman |

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC-MS)

Chromatographic methods are fundamental for the purification and purity assessment of synthesized compounds like this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique to determine the purity of quinazolinone derivatives. nih.govnih.gov A common setup involves a C18 reversed-phase column with a mobile phase consisting of a gradient of methanol (B129727) and water. nih.gov The purity is typically assessed by monitoring the UV absorbance at a specific wavelength, often around 254 nm. nih.gov For many synthesized quinazolinone derivatives, a purity of >95% is often reported as determined by HPLC. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for non-volatile compounds like quinazolinones, GC-MS can be employed for the analysis of more volatile derivatives or reaction byproducts. This technique combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, providing information on both the retention time and the mass-to-charge ratio of the components in a mixture.

The choice between HPLC and GC-MS depends on the volatility and thermal stability of the compound. For a relatively non-volatile and polar compound like this compound, HPLC is generally the more suitable method for purity analysis and purification.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict molecular geometry, electronic distribution, and reactivity, offering a lens into how 6-Fluoro-8-iodoquinazolin-4(3H)-one might behave at a subatomic level.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT calculations could elucidate several key properties. These calculations would typically involve optimizing the molecule's geometry to find its most stable three-dimensional conformation.

An illustrative example of data that could be generated from DFT calculations for this compound is presented in the table below. Please note that this data is hypothetical and serves to demonstrate the type of information that would be obtained from such a study.

| Molecular Property | Predicted Value | Significance |

| Total Energy | (Arbitrary Units) | Indicates the stability of the molecule. |

| Dipole Moment | (Debye) | Reflects the overall polarity, influencing solubility and intermolecular interactions. |

| Mulliken Atomic Charges | (e) | Describes the charge distribution on each atom, highlighting potential sites for electrostatic interactions. |

Frontier Molecular Orbital (FMO) theory is a powerful application of molecular orbital theory for predicting the reactivity of molecules. rsc.orgrjsocmed.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile. rsc.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For this compound, the locations of the HOMO and LUMO on the molecular structure would pinpoint the most probable sites for nucleophilic and electrophilic attack, respectively. This information is invaluable for predicting how the molecule might interact with biological targets.

Below is an illustrative table of FMO analysis results for this compound. This data is for demonstrative purposes only.

| Parameter | Predicted Value (eV) | Implication for Reactivity |

| HOMO Energy | -6.5 | Energy of the outermost electrons; relates to electron-donating ability. |

| LUMO Energy | -1.2 | Energy of the lowest energy empty orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 | Indicates chemical reactivity and kinetic stability. |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of a molecule over time and its interactions with its environment, such as a solvent or a biological receptor. tandfonline.comresearchgate.net

In the context of drug design, MD simulations are crucial for understanding how a ligand, such as this compound, interacts with its protein target. researchgate.netresearchgate.net By placing the ligand-protein complex in a simulated physiological environment, MD can reveal the stability of the binding pose, the key amino acid residues involved in the interaction, and the role of water molecules in mediating the binding. tandfonline.comresearchgate.netresearchgate.net These simulations can help to validate docking results and provide a more realistic picture of the binding event. tandfonline.com For instance, studies on other quinazolinone derivatives have used MD simulations to confirm stable binding within the active sites of enzymes like PARP1 and PI3Kδ. rsc.orgtandfonline.com

The conformation of a molecule can be significantly influenced by the solvent in which it is dissolved. MD simulations can model the explicit interactions between the solute (this compound) and solvent molecules (typically water in a biological context). This allows for the study of how the solvent affects the conformational flexibility of the molecule and the stability of different conformers. Understanding these solvent effects is important for predicting the molecule's behavior in both in vitro assays and in the physiological environment of the body.

In Silico Screening and Virtual Ligand Design

In silico screening and virtual ligand design are powerful computational strategies used to identify and optimize potential drug candidates from large libraries of virtual compounds. benthamdirect.comrsc.orgscispace.comnih.gov

Virtual screening involves docking a large number of compounds into the binding site of a target protein to predict their binding affinity and pose. This allows for the rapid identification of a smaller subset of promising candidates for further experimental testing. benthamdirect.com Had this compound been identified through such a screening, its binding mode would suggest key interactions that contribute to its predicted activity.

Following the identification of a hit compound, virtual ligand design or lead optimization can be performed. This involves making targeted chemical modifications to the lead compound in silico to improve its potency, selectivity, and pharmacokinetic properties. For this compound, this could involve exploring different substitutions on the quinazolinone scaffold to enhance its interactions with a specific biological target. Studies on other quinazolinone derivatives have successfully used these approaches to design novel inhibitors for various protein targets, including PARP-1 and MMP-13. rjsocmed.comrsc.orgnih.gov

Structure-Based Drug Design (SBDD) and Molecular Docking Studies

Structure-Based Drug Design (SBDD) relies on the three-dimensional structure of a biological target, typically a protein or enzyme, to design and optimize potential inhibitors. For a novel compound like this compound, SBDD would begin by identifying potential therapeutic targets. For the broader quinazolinone class, common targets include various kinases like EGFR, VEGFR, and CDK2, as well as enzymes such as DHFR and PARP. nih.govnih.gov

Molecular Docking is the primary tool within SBDD. This computational process predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves:

Obtaining the 3D crystal structure of a target protein from a repository like the Protein Data Bank (PDB).

Preparing the structure of this compound and optimizing its geometry.

Using a docking algorithm (e.g., AutoDock Vina) to place the ligand into the active site of the target protein. nih.govjournalgrid.com

Scoring the resulting poses based on binding affinity (e.g., in kcal/mol) to predict the most stable interaction.

For this compound, a docking study would analyze how the fluoro and iodo groups at positions 6 and 8, respectively, influence binding. These halogens could form specific interactions (like halogen bonds) with amino acid residues in the target's active site, potentially enhancing binding affinity and selectivity compared to non-halogenated analogs. However, no specific docking scores or interaction data for this compound have been published.

Ligand-Based Drug Design (LBDD) and Pharmacophore Modeling

In the absence of a known 3D structure for a target, Ligand-Based Drug Design (LBDD) methods are employed. These techniques use the structures of known active molecules to infer the properties of the receptor's binding site.

Pharmacophore Modeling is a key LBDD approach. A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. For this compound, a pharmacophore model would be developed using a set of structurally related quinazolinones with known activity against a specific target. cnr.itnih.gov This model would define the spatial arrangement of features required for efficacy. The model could then be used to virtually screen large compound libraries to identify other potential hits or to guide the design of new derivatives. No specific pharmacophore models based on this compound are available.

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties (Conceptual, not Clinical)

In silico ADME prediction is crucial in early drug discovery to identify compounds with potentially poor pharmacokinetic profiles, which can lead to late-stage failures. Various computational models exist to estimate these properties based on a molecule's structure. nih.govjournalgrid.com

Computational Models for Permeability and Solubility Prediction

Solubility: Aqueous solubility is critical for drug absorption. Computational models predict solubility based on a molecule's physicochemical properties, such as logP (lipophilicity), polar surface area (PSA), and molecular weight. The presence of the fluorine and iodine atoms in this compound would significantly increase its lipophilicity, which generally leads to lower predicted aqueous solubility.

Permeability: Permeability, often predicted for intestinal absorption (e.g., Caco-2 permeability), is also estimated from structural features. Models like the Lipinski's Rule of Five are used as an initial filter for drug-likeness and oral bioavailability.

In Silico Metabolism Prediction and Enzyme Substrate Specificity

Computational tools can predict the likely sites of metabolism on a molecule, primarily by cytochrome P450 (CYP) enzymes. news-medical.netnih.govbenthamscience.com These models identify atoms most susceptible to metabolic reactions like oxidation. For this compound, predictions would assess the metabolic stability of the quinazolinone core and the influence of the halogen substituents. Halogenation can sometimes block sites of metabolism, potentially increasing the drug's half-life. Aldehyde oxidase (AOX) is another key enzyme in the metabolism of nitrogen-containing heterocyclic compounds, and its potential role would also be assessed using specialized in silico models. mdpi.com

Prediction of Binding to Transporters and Plasma Proteins

Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins like human serum albumin (HSA) affects its free concentration and thus its efficacy. QSAR models predict PPB based on properties like lipophilicity (logP). The highly lipophilic nature of this compound would suggest a high predicted affinity for plasma proteins.

Transporter Interaction: Computational models can also predict if a compound is likely to be a substrate or inhibitor of key drug transporters (e.g., P-glycoprotein), which influence its distribution and excretion.

Without experimental data to build and validate models, any ADME prediction for this compound remains purely conceptual.

Advanced Applications and Research Horizons Excluding Clinical Trials

Development of Chemical Probes for Biological Systems

Chemical probes are essential small molecules used to study and manipulate biological systems. The quinazolinone framework, noted for its excellent biocompatibility and potential for constructing conjugated fluorescent structures, is increasingly being exploited for this purpose. rsc.orgrsc.orgresearchgate.net Derivatives of the quinazolinone scaffold are being developed as fluorescent probes to visualize and track specific cellular components and processes.

For instance, by attaching fluorophores to the quinazoline (B50416) core, researchers have created probes that can selectively bind to and image α1-Adrenergic Receptors (α1-ARs), which are crucial G protein-coupled receptors. nih.gov These probes have demonstrated high affinity and sensitivity, enabling detailed studies of receptor localization and function. nih.gov Similarly, quinazoline-based probes have been engineered to target the Translocator Protein (TSPO), which is involved in neuroinflammation. unipi.it These fluorescent tools allow for the specific labeling of TSPO at the mitochondrial level, providing insights into its role in neurological disorders. unipi.it

The inherent properties of the quinazolinone structure can also be harnessed. Certain derivatives exhibit fluorescence that is sensitive to environmental factors like viscosity and pH, making them valuable for monitoring the conditions within specific cellular organelles like mitochondria and lysosomes. rsc.orgresearchgate.net

Design of Highly Specific Enzyme Inhibitors and Modulators Based on the 6-Fluoro-8-iodoquinazolin-4(3H)-one Scaffold

The this compound scaffold is a key building block in the design of potent and selective enzyme inhibitors, a critical area of drug discovery. nih.govnih.gov The fluorine and iodine substitutions offer strategic points for chemical modification, allowing for the fine-tuning of a molecule's affinity and specificity for its target enzyme.

A prominent application of this scaffold is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are crucial for DNA repair, and their inhibition is a key strategy in cancer therapy. The 4-quinazolinone core has been successfully used as a bioisostere for the phthalazinone core of established PARP inhibitors like Olaparib. rsc.org This has led to the discovery of new quinazolinone-based derivatives with significant PARP-1 inhibitory activity. rsc.org

The versatility of the quinazolinone scaffold extends to the inhibition of various protein kinases, which are often dysregulated in cancer. nih.gov By modifying the substitution pattern at the 2 and 3 positions of the quinazolinone ring, researchers have developed potent inhibitors of Cyclin-dependent kinase 2 (CDK2), Epidermal Growth Factor Receptor (EGFR), and other tyrosine kinases. nih.govnih.govnih.gov For example, derivatives of 6-(pyridin-3-yl) quinazolin-4(3H)-one have shown promise as PI3K inhibitors, a key target in the PI3K/Akt signaling pathway that is frequently overactive in cancer. nih.gov The strategic placement of different functional groups allows for the optimization of binding interactions within the enzyme's active site, leading to enhanced potency and selectivity. acs.orgnih.gov

Below is a table summarizing the inhibitory activity of selected quinazolinone derivatives against various enzyme targets:

| Compound | Target Enzyme | IC50 (µM) | Cell Line | Reference |

| Compound 2i | CDK2 | 0.173 ± 0.012 | - | nih.gov |

| Compound 3i | CDK2 | 0.177 ± 0.032 | - | nih.gov |

| Compound 6d | EGFR | 0.069 ± 0.004 | NCI-H460 | nih.gov |

| Compound 12c | PARP-1 | 0.03038 | MCF-7 | rsc.org |

| Compound 7i | PI3Kα | - | HCC827 | nih.gov |

| Compound 6e | Aurora A | - | MCF-7 | nih.gov |

Exploration in Radioligand Design for Molecular Imaging Studies (Conceptual, not Clinical)

The iodine atom at the 8-position of the this compound scaffold makes it an ideal candidate for radiolabeling, a key process in the development of radioligands for molecular imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). These imaging modalities allow for the non-invasive visualization and quantification of biological processes in vivo.

Conceptually, the iodine atom can be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁴I, or ¹²⁵I) to create a radiotracer. Given the scaffold's proven ability to form the basis of high-affinity ligands for targets like PARP and various kinases, these radiolabeled derivatives could be used in preclinical research to:

Determine target engagement: Assess whether a potential drug is binding to its intended target in a living organism.

Study target distribution: Map the location and density of a specific enzyme or receptor throughout the body.

Evaluate disease progression: Monitor changes in target expression associated with a particular disease.

While clinical applications are outside the scope of this discussion, the conceptual framework for using radiolabeled this compound derivatives in preclinical molecular imaging is a promising avenue for future research.

Integration into Supramolecular Chemistry and Material Science (e.g., Fluorescent Probes, Optoelectronic Materials)

The unique electronic and photophysical properties of the quinazolinone core lend themselves to applications in supramolecular chemistry and material science. rsc.org The ability to form extended conjugated systems by adding different substituents allows for the creation of molecules with tailored optical and electronic characteristics. rsc.orgresearchgate.net

As discussed previously, quinazolinone derivatives have been developed as fluorescent probes. rsc.orgresearchgate.net These probes can be designed to respond to specific analytes or environmental changes, making them useful as sensors. The quinazolinone scaffold's inherent fluorescence can be modulated by introducing different functional groups, leading to materials with specific absorption and emission profiles. rsc.orgresearchgate.net This tunability is highly desirable for applications in optoelectronics, such as in the development of organic light-emitting diodes (OLEDs) or other light-harvesting systems. The thieno[3,2-c]isoquinolin-5(4H)-one structure, an analogue of the quinazolinone core, has already been utilized in organic solar cells, showcasing the potential of this class of compounds in material science. nih.gov

Preclinical Research Paradigms and Target Validation Methodologies

The this compound scaffold and its derivatives are instrumental in modern preclinical research, particularly in the crucial process of target validation. youtube.com Target validation aims to confirm that a specific biological molecule is directly involved in a disease process and is a suitable target for therapeutic intervention.

Compounds derived from this scaffold serve as vital tools in this process. For example, a highly selective inhibitor can be used to probe the function of a specific enzyme in cellular and animal models of disease. acs.org By observing the effects of inhibiting the target, researchers can gain confidence in its role in the disease pathology.

The development of potent and selective inhibitors, such as those targeting various kinases, allows for rigorous testing of the "on-target" effects of inhibiting a particular enzyme. nih.govmdpi.com Furthermore, the structure-activity relationship (SAR) studies conducted during the optimization of these inhibitors provide valuable information about the chemical features required for potent and selective binding. acs.orgnih.gov This knowledge not only aids in the design of better drugs but also deepens our understanding of the target's structure and function. The use of such well-characterized chemical probes is a cornerstone of robust preclinical research, helping to ensure that only the most promising targets are advanced into drug development pipelines. youtube.com

Future Perspectives and Unaddressed Research Questions

Emerging Synthetic Methodologies for Complex Halogenated Quinazolinone Derivatives

The synthesis of polysubstituted quinazolinones is crucial for exploring their structure-activity relationships. Halogenated quinazolinones, such as 6-Fluoro-8-iodoquinazolin-4(3H)-one, are particularly valuable as they serve as versatile intermediates for further chemical modifications. mdpi.comnih.gov The carbon-halogen bonds (C-F and C-I) provide reactive handles for introducing a variety of functional groups.

Emerging synthetic strategies are moving beyond traditional methods to offer greater efficiency, diversity, and environmental sustainability. dntb.gov.ua Key among these are metal-catalyzed cross-coupling reactions, which have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com The iodine atom at the 8-position is particularly amenable to such reactions.

Key Emerging Synthetic Methods:

Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura (using organoboron compounds), Sonogashira (using terminal acetylenes), and Heck cross-coupling are powerful tools for adding new substituents to the quinazolinone core. mdpi.com The Sonogashira reaction, for instance, allows for the introduction of alkynyl groups, which can be valuable for probing biological interactions. mdpi.com

Green Chemistry Approaches: To reduce the environmental impact of chemical synthesis, new methods are being developed. These include microwave-assisted synthesis, which can dramatically reduce reaction times and often eliminates the need for solvents, and the use of heterogeneous nanocatalysts that can be easily recovered and reused. frontiersin.orgfrontiersin.org

Chemoenzymatic Synthesis: This innovative approach combines the selectivity of biocatalysis with the broad reactivity of chemical catalysis. mdpi.com It offers a cost-effective and environmentally benign pathway to complex molecules under simple operating conditions, reducing waste by omitting the need to isolate and purify intermediate products. mdpi.com

Transition-Metal-Free Reactions: While metal catalysts are powerful, they can leave toxic residual traces in the final product. Recent research has focused on developing synthetic routes that avoid transition metals altogether, offering a cleaner profile for pharmaceutical applications. frontiersin.orgmdpi.com

Table 1: Overview of Modern Synthetic Reactions for Halogenated Quinazolinones

| Reaction Type | Key Reagents | Bond Formed | Significance |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron compounds, Pd catalyst | Csp²–Csp² | High functional group tolerance, low toxicity of reagents. mdpi.com |

| Sonogashira Coupling | Terminal acetylenes, Pd/Cu catalyst | Csp²–Csp | Effective for creating arylalkynes, useful in medicinal and material chemistry. mdpi.com |

| Buchwald-Hartwig Amination | Amines, Pd catalyst | Csp²–N | Synthesizes novel heteroatom-substituted quinazolinones. mdpi.com |

| Microwave-Assisted Synthesis | Aldehydes, 2-aminobenzophenones | Quinazoline (B50416) ring | Catalyst- and solvent-free, rapid, and eco-friendly. frontiersin.orgfrontiersin.org |

| Chemoenzymatic Cascade | Biocatalysts and chemocatalysts | Quinazoline ring | Cost-effective, simple operation, lower waste generation. mdpi.com |

Advanced Mechanistic Insights into Novel Biological Interactions of this compound

While direct studies on this compound are limited, the biological activity of similarly substituted quinazolinones provides a strong basis for future investigation. The specific halogenation is expected to significantly influence its biological profile. The fluorine atom can enhance metabolic stability and binding affinity, while the iodine atom can participate in halogen bonding and serves as a key site for synthetic elaboration. mdpi.comnih.gov

Potential Biological Targets and Mechanisms:

Kinase Inhibition: The quinazolinone scaffold is a cornerstone of many kinase inhibitors used in cancer therapy. mdpi.com Derivatives have shown activity against targets like Aurora A kinase, which is crucial for cell cycle regulation. nih.gov The fluorine group on the quinazoline ring has been shown to enhance binding to the kinase hinge region. nih.gov Future research could explore the inhibitory profile of this compound across a panel of cancer-related kinases.

DNA Damage Response (DDR) Pathways: Recent studies have highlighted quinazolinone derivatives as potent inhibitors of key proteins in the DDR pathway. nih.gov One such target is the Bloom syndrome protein (BLM), a DNA helicase. nih.gov Inhibition of BLM can trigger DNA damage, particularly at telomeres, and induce apoptosis in cancer cells. nih.gov

Synthetic Lethality with PARP Inhibitors: A particularly promising avenue is the concept of synthetic lethality. Quinazolinone-based BLM inhibitors have been shown to synergize with Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs used to treat cancers with specific DNA repair defects (e.g., BRCA mutations). nih.gov Furthermore, novel 4-Hydroxyquinazoline derivatives have demonstrated the ability to overcome resistance to PARP inhibitors by inducing reactive oxygen species (ROS) and enhancing DNA damage markers like γH2AX. mdpi.com The 6-fluoro-8-iodo scaffold could be a valuable starting point for developing new agents that either work in combination with PARP inhibitors or overcome resistance to them.

Table 2: Investigated Biological Activities of Related Quinazolinone Derivatives

| Derivative Class | Biological Target/Activity | Potential Therapeutic Area | Reference |

|---|---|---|---|

| Fluoro-quinazoline Carboxylic Acids | Aurora A Kinase Inhibition | Cancer | nih.gov |

| Substituted Quinazolinones | Bloom Syndrome Protein (BLM) Helicase Inhibition | Cancer | nih.gov |

| 4-Hydroxyquinazolines | Overcoming PARP Inhibitor Resistance | Cancer | mdpi.com |

| Quinazoline-Morpholine Hybrids | VEGFR2 Inhibition | Lung Cancer | nih.gov |

| Triazolo[4,3-c]quinazolines | General Anti-Tumor Activity | Cancer | mdpi.com |

Innovative Computational Approaches for Scaffold Optimization and De Novo Design

Computational drug design has become an indispensable tool for accelerating the discovery of new medicines by reducing costs and time. mdpi.com For a scaffold like this compound, these approaches can guide the synthesis of more potent and selective derivatives.

Scaffold Optimization: Techniques like molecular docking and molecular dynamics (MD) simulations can predict how a molecule will bind to its protein target. nih.gov For example, docking studies on quinazoline-morpholine hybrids identified key interactions with the VEGFR2 active site, and MD simulations confirmed the stability of these interactions over time. nih.gov These methods can be used to virtually screen libraries of derivatives of this compound to prioritize which compounds to synthesize and test in the lab.

De Novo Design: Going a step further, innovative algorithms can design entirely new molecules. Reinforcement learning (RL), a type of artificial intelligence, can be coupled with generative models to build new molecules atom-by-atom within the binding pocket of a target protein. arxiv.org This approach can optimize multiple properties simultaneously, such as binding affinity, potency, and synthetic accessibility, to generate novel drug candidates based on the quinazolinone scaffold. arxiv.org

Table 3: Computational Methods in Quinazolinone Drug Discovery

| Computational Method | Application | Outcome | Reference |

|---|---|---|---|

| Molecular Docking | Predicts binding mode and affinity of a ligand to a protein target. | Prioritization of compounds for synthesis; understanding structure-activity relationships. | nih.govmdpi.comnih.gov |

| Molecular Dynamics (MD) Simulation | Simulates the movement of a ligand-protein complex over time. | Assesses the stability of binding interactions. | mdpi.comnih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Correlates chemical structure with biological activity. | Predicts the activity of new derivatives before synthesis. | mdpi.com |

| Reinforcement Learning (RL) / De Novo Design | Generates novel molecular structures optimized for a specific target. | Design of new, patentable drug candidates with desired properties. | arxiv.org |

Challenges and Opportunities in the Translational Research of Halogenated Quinazolinones

Translational research is the process of turning basic scientific discoveries into health-improving interventions. nih.gov While halogenated quinazolinones hold great promise, their journey from lab to clinic is fraught with challenges. nih.govscilit.com

Challenges:

Predictive Toxicology: A primary reason for drug failure is unforeseen toxicity in human trials. Developing better preclinical models to predict the long-term safety of halogenated compounds is a significant hurdle.

The "Chemical Space" Problem: The number of possible derivatives that can be synthesized from the this compound scaffold is immense. nih.gov Efficiently navigating this vast chemical space to identify the single optimal candidate for clinical development is a major challenge.

Data Integration: Translational science is an integrative discipline. Effectively combining data from chemistry, biology, toxicology, and clinical studies is critical but hampered by a lack of data interoperability and standards. nih.gov

Clinical Trial Efficiency: Clinical trials are long, expensive, and often fail to enroll enough patients. scilit.com Designing more efficient and adaptive trials is essential for accelerating the development process.

Opportunities:

Targeted and Combination Therapies: The high specificity that can be engineered into quinazolinone derivatives makes them ideal candidates for targeted therapies. The opportunity to use them in combination with other drugs, such as the synthetic lethality approach with PARP inhibitors, could lead to more effective and durable treatments. nih.gov

Scaffold Versatility: The presence of the iodine atom provides a synthetic handle to create large, diverse libraries of compounds for high-throughput screening. mdpi.com This allows for a broad exploration of the biological potential of the scaffold.

Biomarker Development: Identifying biomarkers that can predict which patients are most likely to respond to a quinazolinone-based therapy would be a major advance. This would enable more personalized treatment strategies and improve the success rate of clinical trials. nih.gov

Innovative Methodologies: The advancement of new technologies, from AI-driven drug design to novel clinical trial designs and a focus on open science and data sharing, presents a significant opportunity to overcome the historical bottlenecks in drug development. nih.govscilit.com

Q & A

Basic: What established synthetic routes exist for 6-Fluoro-8-iodoquinazolin-4(3H)-one, and how do reaction conditions influence yield and purity?

Answer:

The compound is synthesized via cyclocondensation or nucleophilic substitution. A key method involves reacting 6-fluoro-8-iodo-2-methyl-1-benzoxazin-3(4H)-one with aqueous ammonia under reflux, yielding the quinazolinone core . Alternative routes use 2-amino-5-iodobenzamide and benzaldehyde derivatives in ethanol with molecular iodine under reflux, followed by POCl₃-mediated aromatization to introduce chloro substituents . Critical factors include:

- Reflux duration : Extended heating (6–7 hours) ensures complete cyclization.

- Catalysts : Triethylamine in POCl₃ reactions enhances aromatization efficiency.

- Solvent choice : Ethanol or DMF improves solubility and reaction homogeneity.

Yields typically range from 46% to 88%, with purity dependent on recrystallization or chromatographic purification .

Advanced: How can researchers optimize the synthesis of this compound derivatives for improved regioselectivity?

Answer:

Regioselectivity is influenced by substituent positioning and reaction design. Strategies include:

- Palladium-catalyzed cross-coupling : Use PdCl₂(PPh₃)₂ and CuI in Sonogashira or Suzuki-Miyaura reactions to introduce alkynyl or aryl groups at specific positions .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at electron-deficient sites like the 8-iodo position.

- Temperature control : Lower temperatures (e.g., 80°C) minimize side reactions in halogen exchange steps .

For example, substituting iodine with isopropyl groups via Grignard reagents achieves >80% yield in anhydrous THF .

Basic: What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Identify substituents via characteristic shifts (e.g., fluorine at δ ~160 ppm; iodine deshields adjacent protons) .

- X-ray crystallography : SHELXL refines crystal structures, resolving bond angles and halogen positioning. The SHELX suite is robust for small-molecule refinement, even with twinned data .

- Mass spectrometry (HRMS) : Confirms molecular ion peaks and isotopic patterns (e.g., iodine’s M+2 signature) .